2-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
Overview
Description
“2-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (2-oxo-2H-chromen).
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a 6-substituted coumarin derivative, namely, 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, was synthesized by O-acetylation of 6-hydroxycoumarin with 4-methoxybenzoyl chloride in the presence of tetrahydrofuran as a solvent and triethylamine as a base .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques such as ESI-MS, FT-IR, 1H and 13C NMR spectroscopic analysis, and X-ray diffractometry . The structure is often stabilized by intramolecular C—H…O hydrogen bonds and π–π stacking interactions between neighboring aromatic rings .Scientific Research Applications
Anticancer Activity
The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its potential as an anticancer agent due to its ability to inhibit carbonic anhydrase, regulate reactive oxygen species, and interfere with tumor angiogenesis . Further investigations into its mechanisms of action and specific cancer types are ongoing.
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Studies have suggested that this compound possesses anti-inflammatory activity . Researchers are keen on understanding its interactions with inflammatory pathways and evaluating its potential as a therapeutic agent.
Antibacterial and Antifungal Effects
The compound has demonstrated antibacterial and antifungal properties . It could be explored as a novel antimicrobial agent, potentially addressing drug-resistant strains. Researchers are investigating its efficacy against specific pathogens.
Antioxidant Potential
Antioxidants protect cells from oxidative damage. This compound has shown antioxidant activity, which could be valuable in preventing oxidative stress-related diseases . Researchers are studying its radical-scavenging abilities and potential health benefits.
Cholinesterase and Monoamine Oxidase Inhibition
Cholinesterase and monoamine oxidase are enzymes associated with neurological disorders. Some coumarin derivatives, including this compound, exhibit inhibitory effects on these enzymes . Researchers are exploring their relevance in neurodegenerative diseases.
Mechanism of Action
Target of Action
It’s known that n-substituted benzamides, a class to which this compound belongs, can inhibit the activity of nuclear factor-κb and nuclear factor of activated t cells while inducing activator protein 1 activity in t lymphocytes .
Mode of Action
N-substituted benzamides have been studied for their ability to induce apoptosis, using declopramide as a lead compound .
Biochemical Pathways
Coumarin derivatives, which include 2h-chromen-2-one compounds, have been found to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Result of Action
Coumarin derivatives, which include 2h-chromen-2-one compounds, have been found to exhibit significant anticancer activity .
properties
IUPAC Name |
2-ethoxy-N-(2-oxochromen-6-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-16-6-4-3-5-14(16)18(21)19-13-8-9-15-12(11-13)7-10-17(20)23-15/h3-11H,2H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDZZQCAHYMZPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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